
(Butan-2-yl)(2-cyclopropylethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Butan-2-yl)(2-cyclopropylethyl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a butan-2-yl group and a 2-cyclopropylethyl group attached to the nitrogen atom, making it a secondary amine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(2-cyclopropylethyl)amine can be achieved through several methods. One common approach is the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 2-bromobutane with 2-cyclopropylethylamine in the presence of a base can yield the desired compound . Another method involves the reductive amination of ketones or aldehydes with amines, using reducing agents such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and other advanced techniques may be employed to optimize yield and efficiency.
化学反応の分析
Types of Reactions
(Butan-2-yl)(2-cyclopropylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated compounds and strong bases like sodium hydroxide (NaOH) are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines .
科学的研究の応用
(Butan-2-yl)(2-cyclopropylethyl)amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of (Butan-2-yl)(2-cyclopropylethyl)amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific context and application .
類似化合物との比較
Similar Compounds
Butylamine: A primary amine with a similar structure but lacking the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the butan-2-yl group.
Isopropylamine: Similar in structure but with an isopropyl group instead of butan-2-yl.
Uniqueness
(Butan-2-yl)(2-cyclopropylethyl)amine is unique due to its combination of the butan-2-yl and 2-cyclopropylethyl groups, which confer specific chemical and biological properties. This unique structure allows it to participate in a variety of reactions and applications that may not be possible with other similar compounds .
特性
分子式 |
C9H19N |
|---|---|
分子量 |
141.25 g/mol |
IUPAC名 |
N-(2-cyclopropylethyl)butan-2-amine |
InChI |
InChI=1S/C9H19N/c1-3-8(2)10-7-6-9-4-5-9/h8-10H,3-7H2,1-2H3 |
InChIキー |
UOYQSVGJXOPFML-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NCCC1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5-(aminomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13338916.png)

![5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene;dihydrochloride](/img/structure/B13338931.png)

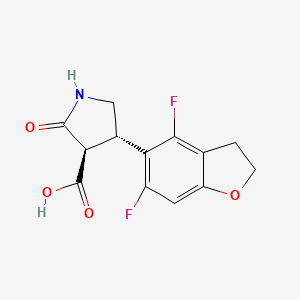
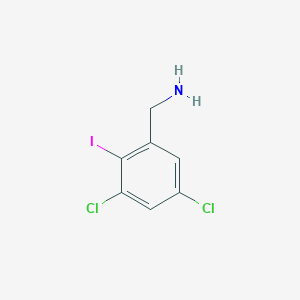
![6-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13338949.png)
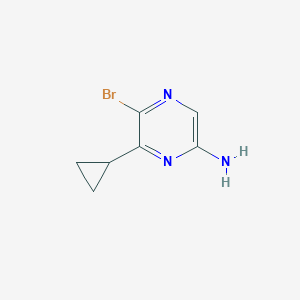
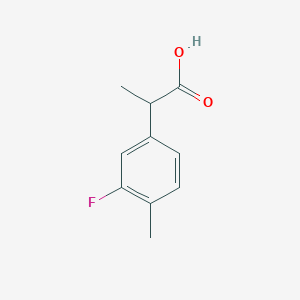
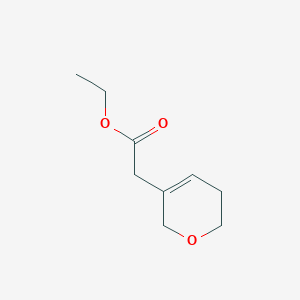
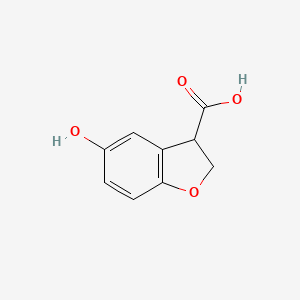

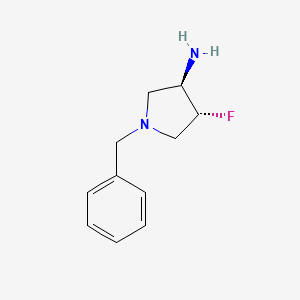
![Spiro[indene-1,3'-pyrrolidin]-3(2H)-one](/img/structure/B13339000.png)
